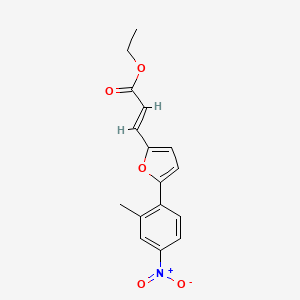
Ethyl 3-(5-(2-methyl-4-nitrophenyl)furan-2-yl)acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(5-(2-methyl-4-nitrophenyl)furan-2-yl)acrylate is an organic compound that belongs to the class of furan derivatives This compound features a furan ring substituted with a nitrophenyl group and an ethyl acrylate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(5-(2-methyl-4-nitrophenyl)furan-2-yl)acrylate typically involves a multi-step process:
Formation of the Furan Ring: The initial step involves the synthesis of the furan ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via nitration of a suitable phenyl precursor, followed by coupling with the furan ring. This step often requires the use of nitrating agents like nitric acid or a mixture of nitric and sulfuric acids.
Esterification: The final step involves the esterification of the furan derivative with ethyl acrylate. This reaction is typically carried out in the presence of a catalyst such as sulfuric acid or a base like sodium hydroxide to facilitate the ester formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the nitrophenyl group. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group. This is typically achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the aromatic ring and the ester moiety. Reagents such as halogens, alkylating agents, and nucleophiles like amines and thiols are commonly used.
Major Products
Oxidation: Oxidation of the furan ring can lead to the formation of furanones, while oxidation of the nitrophenyl group can produce nitroso or nitro derivatives.
Reduction: Reduction of the nitro group yields the corresponding aniline derivative.
Substitution: Substitution reactions can yield a variety of derivatives depending on the substituents introduced.
科学研究应用
Ethyl 3-(5-(2-methyl-4-nitrophenyl)furan-2-yl)acrylate has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its ability to undergo polymerization reactions makes it useful in the synthesis of novel polymers with specific properties.
Biological Studies: The compound can be used as a probe to study enzyme interactions and metabolic pathways due to its reactive functional groups.
Industrial Applications: It can serve as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.
作用机制
The mechanism by which Ethyl 3-(5-(2-methyl-4-nitrophenyl)furan-2-yl)acrylate exerts its effects depends on its interaction with biological targets:
Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, potentially inhibiting or modulating their activity.
Pathways Involved: It may affect signaling pathways, metabolic processes, and gene expression, leading to various biological effects.
相似化合物的比较
Ethyl 3-(5-(2-methyl-4-nitrophenyl)furan-2-yl)acrylate can be compared with other furan derivatives and nitrophenyl compounds:
Similar Compounds: Examples include Ethyl 3-(5-(2-chloro-4-nitrophenyl)furan-2-yl)acrylate and Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
属性
IUPAC Name |
ethyl (E)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5/c1-3-21-16(18)9-6-13-5-8-15(22-13)14-7-4-12(17(19)20)10-11(14)2/h4-10H,3H2,1-2H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDJANNYFODFNPN-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(O1)C2=C(C=C(C=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=C(O1)C2=C(C=C(C=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acrylamide](/img/structure/B2679939.png)
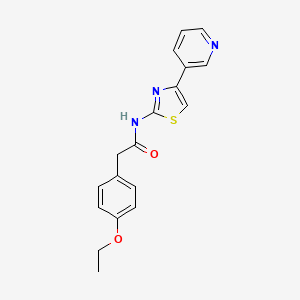
![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2679942.png)
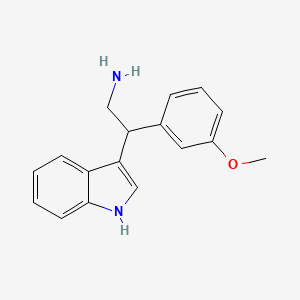

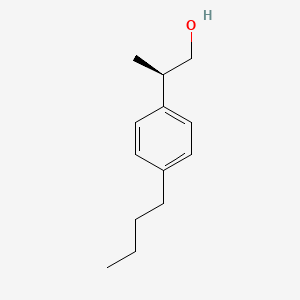
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(3-methoxyphenyl)ethanediamide](/img/structure/B2679953.png)
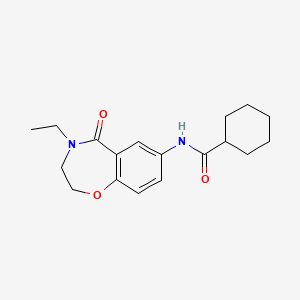
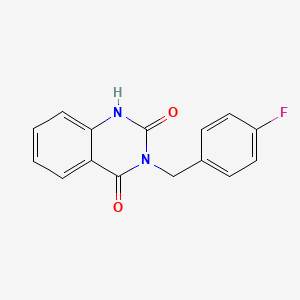
![(2E)-2-[2-(2H-1,3-benzodioxol-5-yl)hydrazin-1-ylidene]-2,3-dihydro-1-benzothiophen-3-one](/img/structure/B2679957.png)
![N-(3-methoxyphenyl)-4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazine-1-carboxamide](/img/structure/B2679959.png)
![N-[[2-(Dimethylamino)-1,3-dihydroinden-2-yl]methyl]prop-2-enamide](/img/structure/B2679960.png)
![2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3-nitrobenzoate](/img/structure/B2679961.png)
![1-(4-bromo-2-fluorophenyl)-4-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2679962.png)
